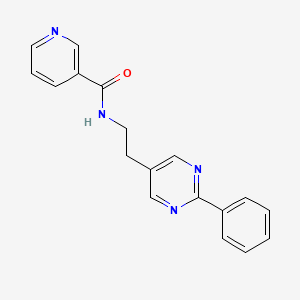

N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzyme Inhibition

Nicotinamide's Role in Purine Metabolism : Research has shown that nicotinamide and its derivatives play a significant role in influencing purine metabolism. For instance, certain compounds capable of increasing purine synthesis de novo in developing chick embryos were found to be affected by nicotinamide and its antagonists, highlighting nicotinamide's influence on metabolic pathways (Krakoff, 1964).

Fluorescent Analog of NAD : A fluorescent analog of nicotinamide adenine dinucleotide (NAD), synthesized by reacting chloroacetaldehyde with NAD, has been utilized for spectroscopic studies. This analog helps in understanding the intramolecular interactions within the dinucleotide, which is crucial for enzyme-catalyzed reactions (Barrio, Secrist, & Leonard, 1972).

Inhibition of Drug Metabolism : Nicotinamide has been found to inhibit various liver microsome-mediated reactions, such as the hydroxylation of aniline and N-demethylation of aminopyrine and ethylmorphine. This inhibition varies across species and substrates, indicating nicotinamide's role in affecting drug metabolism (Sasame & Gillette, 1970).

Therapeutic Applications and Anticancer Activities

Inhibition of NAMPT for Cancer Treatment : Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, designed using structure-based strategies, have shown promising in vitro and in vivo antitumor activities. Compounds with potent antiproliferative activities could serve as leads for cancer therapy, highlighting nicotinamide's therapeutic potential (Bai et al., 2016).

Antimicrobial and Antifungal Activities : Synthesized nicotinamide derivatives have demonstrated significant antimicrobial and antifungal activities, indicating their potential for medical application in treating infections (Othman, 2013).

Inducers of Apoptosis in Cancer Therapy : A series of N-phenyl nicotinamides has been identified as potent inducers of apoptosis, with significant growth inhibition in breast cancer cells. These findings suggest their potential as novel anticancer agents (Cai et al., 2003).

Other Applications

Metabolic Fate in Plants : Studies on the metabolism of nicotinamide in higher plants have provided insights into its role in nicotinic acid conjugates formation, contributing to our understanding of plant metabolism and potential agricultural applications (Matsui et al., 2007).

Herbicidal Activity : Novel nicotinamide derivatives have shown herbicidal activity, demonstrating the potential of nicotinamide-based compounds in developing new herbicides for agricultural use (Yu et al., 2021).

Eigenschaften

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c23-18(16-7-4-9-19-13-16)20-10-8-14-11-21-17(22-12-14)15-5-2-1-3-6-15/h1-7,9,11-13H,8,10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAPXEIFDYFQPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2893519.png)

![Methyl 6-tert-butyl-2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2893521.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2893526.png)

![8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2893532.png)

![[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2893533.png)

![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/no-structure.png)

![N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893537.png)